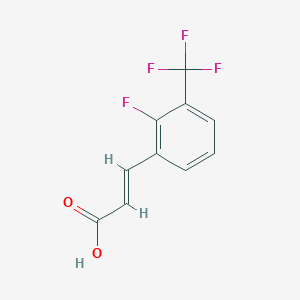

2-Fluoro-3-(trifluoromethyl)cinnamic acid

Overview

Description

2-Fluoro-3-(trifluoromethyl)cinnamic acid is a fluorinated derivative of cinnamic acid, which is a key compound in various fields such as medicinal chemistry and agrochemistry. The presence of fluorine atoms significantly alters the chemical and physical properties of the molecule, potentially leading to unique biological activities and industrial applications.

Synthesis Analysis

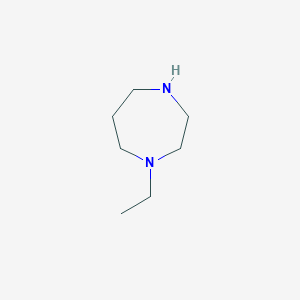

The synthesis of trifluoromethyl-substituted aromatic compounds, including those similar to 2-fluoro-3-(trifluoromethyl)cinnamic acid, can be achieved through deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids using sulfur tetrafluoride. This method provides a pathway to obtain fluorinated compounds that can serve as precursors for the development of novel fluorinated amino acids, anilines, and aliphatic amines, which are valuable building blocks in various chemical sectors .

Molecular Structure Analysis

The molecular structure of 2-fluoro-3-(trifluoromethyl)cinnamic acid includes a phenyl ring substituted with both fluoro and trifluoromethyl groups. These substituents are known to influence the electronic properties of the molecule through inductive and resonance effects, which can affect the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

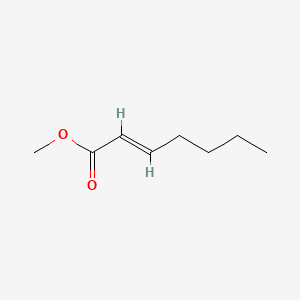

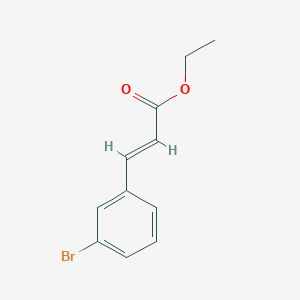

Electrochemical fluorination is another approach to synthesizing fluorinated cinnamate derivatives. For instance, methyl cinnamates with different substituents were fluorinated under potentiostatic conditions to yield various fluorinated products, including diastereoisomeric mixtures of difluoro-phenylpropionates and fluoroacetamides. The substituents on the phenyl ring greatly influence the chemo- and regioselectivity of the fluorination process, which is crucial for the synthesis of specific fluorinated compounds .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the cinnamic acid framework results in compounds with distinct physical and chemical properties. Fluorine's high electronegativity and small size can lead to increased lipophilicity, metabolic stability, and potential alterations in the acidity of the carboxylic acid group. These properties are particularly relevant for the design of bioactive molecules and could affect the compound's solubility, boiling point, and overall reactivity .

Relevant Case Studies

While specific case studies on 2-fluoro-3-(trifluoromethyl)cinnamic acid were not provided, the general behavior of fluorinated cinnamates suggests that they could have interesting applications in the inhibition of mitochondrial pyruvate transport, which is a mechanism of interest in the study of metabolism and toxicity. The toxicity profile of cinnamic acid derivatives, including those with fluoro substituents, is an important consideration for their use in flavorings and other commercial products .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

One significant application involves the use of 2-Fluoro-3-(trifluoromethyl)cinnamic acid derivatives in organic synthesis, particularly in the development of novel fluorinated amino acids, anilines, and aliphatic amines. These building blocks are crucial for medicinal chemistry and agrochemistry due to their enhanced stability, bioavailability, and membrane permeability (Trofymchuk et al., 2020). Additionally, derivatives of 2-Fluoro-3-(trifluoromethyl)cinnamic acid have been identified to show higher cytotoxicity in breast cancer cells compared to non-tumorigenic cells, indicating their potential as antineoplastic compounds (Hunke et al., 2018).

Material Science and High-Tech Applications

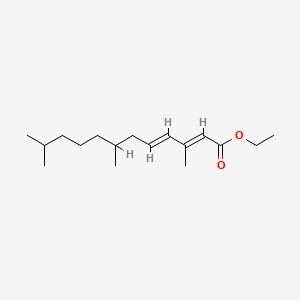

In material science, these compounds have been utilized in the synthesis of advanced polymers and composites. For instance, poly(arylene ether)s based on fluorinated cinnamic acid derivatives exhibit high thermal stability and are applicable in high-tech fields such as lithography, electronics, and protective coatings (Salunke et al., 2007).

Photoreactive and Catalytic Properties

The photoreactive properties of 2-Fluoro-3-(trifluoromethyl)cinnamic acid derivatives have also been explored, particularly in the context of [2+2] photodimerization reactions, which are relevant for the development of photoresponsive materials (Khoj et al., 2013). Additionally, these compounds play a critical role in catalytic processes, including decarboxylative fluorination and trifluoromethylation reactions, which are essential for the synthesis of fluorinated organic compounds (Shang et al., 2015; Zhang et al., 2017).

Safety And Hazards

The safety data sheet for “2-Fluoro-3-(trifluoromethyl)cinnamic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment/face protection should be worn when handling this compound, and adequate ventilation should be ensured . It should not be ingested or inhaled, and dust formation should be avoided .

properties

IUPAC Name |

(E)-3-[2-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-5H,(H,15,16)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMXMQQELIPMID-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420679 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(trifluoromethyl)cinnamic acid | |

CAS RN |

237069-83-9 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 237069-83-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)

![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)